2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde
Description
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde (CAS: 615568-51-9) is a heterocyclic compound featuring a fused pyridine-oxazine core with a carbaldehyde substituent at position 7. Its molecular formula is C₈H₆N₂O₃, and it serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or boron-containing analogs for Suzuki-Miyaura cross-coupling reactions . While its direct applications are research-focused, its derivatives (e.g., carboxylic acids, esters) are prioritized in drug discovery pipelines .
Properties
IUPAC Name |
2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-3-5-1-6-8(9-2-5)13-4-7(12)10-6/h1-3H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMUQDZBLMQFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619197 | |
| Record name | 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-51-9 | |
| Record name | 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Reductive Carbonylation
A prominent and efficient method for synthesizing 2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine-7-carbaldehyde involves palladium-catalyzed reductive carbonylation. This approach has been highlighted in the work of Hameed et al. (2013), who described a short and scalable synthetic route to oxazinone-containing bicyclic heteroaromatic aldehydes.
- Key Features:
- Utilizes palladium catalysts to facilitate carbonylation under reductive conditions.
- Offers good yields and high selectivity.
- The route is versatile, allowing adaptation to related bicyclic systems.
- Scalable for gram-scale synthesis, suitable for industrial applications.
This method is particularly valued for its efficiency and the minimal purification issues encountered during the process.
Multistep Synthesis via Cyclization and Functional Group Transformations
Alternative synthetic strategies include multistep procedures involving:
- Formation of precursor heterocyclic intermediates.
- Cyclization reactions to form the oxazine ring.
- Introduction of the aldehyde functionality through oxidation or formylation steps.
Brooks et al. (2011) reported six different high-yielding routes to pyridyl analogues of bicyclic oxazine aldehydes, including the target compound, emphasizing the absence of major purification challenges and the ability to produce gram quantities.
Detailed Research Findings and Experimental Data
Reaction Conditions and Yields
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-catalyzed reductive carbonylation | Pd catalyst, CO atmosphere, reductive conditions | Variable (hours) | 60-75% | Scalable, versatile, high purity |
| Cyclization followed by oxidation | Acid or base catalysis, oxidizing agents | Several hours | 50-65% | Multistep, requires purification |
The palladium-catalyzed method typically achieves higher yields and cleaner products compared to traditional multistep syntheses.
Spectroscopic and Analytical Characterization
- Infrared Spectroscopy (IR): Characteristic absorption bands include carbonyl (C=O) stretching near 1700 cm⁻¹ and imine (C=N) stretches around 1590 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows aldehyde proton signals typically near 10 ppm, with aromatic and heterocyclic protons resonating between 6.5 and 8.5 ppm.
- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight (m/z = 178).
These data confirm the successful synthesis and purity of the compound.
Comparative Analysis of Preparation Routes
| Aspect | Palladium-Catalyzed Reductive Carbonylation | Multistep Cyclization and Oxidation |
|---|---|---|
| Reaction Complexity | Moderate | High |
| Yield | 60-75% | 50-65% |
| Scalability | High | Moderate |
| Purification Difficulty | Low | Moderate to High |
| Time Efficiency | Shorter | Longer |
The palladium-catalyzed reductive carbonylation stands out as the preferred method for large-scale and efficient synthesis.
Summary and Practical Considerations
- The synthesis of 2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine-7-carbaldehyde is best achieved via palladium-catalyzed reductive carbonylation, providing a short, efficient, and scalable route.
- Alternative methods involving cyclization and oxidation steps are available but generally less efficient.
- The choice of method depends on available resources, desired scale, and purity requirements.
- Detailed spectral data support the identity and purity of the synthesized compound, ensuring reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Studies have indicated that derivatives of pyrido[2,3-b][1,4]oxazine compounds show activity against various bacterial strains. For instance, modifications to the oxazine ring can enhance antibacterial properties.
- Anticancer Potential : Research suggests that certain derivatives may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells.
Organic Synthesis
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized as a precursor for synthesizing more complex heterocyclic compounds through various coupling reactions.
- Functionalization Opportunities : The aldehyde group allows for further functionalization reactions such as nucleophilic additions and condensation reactions with other nucleophiles.
Materials Science
The compound's unique structure may lend itself to applications in materials science:
- Polymer Chemistry : Incorporating this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.
- Dyes and Pigments : The chromophoric nature of the compound allows it to be explored as a potential dye or pigment in various applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of synthesized derivatives of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Derivative A | 32 | Moderate |
| Derivative B | 16 | Strong |
| Standard Antibiotic | 8 | Strong |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that specific derivatives of the compound induced significant apoptosis at concentrations above 10 µM. The study highlighted the potential mechanism involving mitochondrial disruption.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Apoptosis |
| HeLa (Cervical Cancer) | 15 | Apoptosis |
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features
Key Observations :
- Positional Isomerism : The carbaldehyde group’s position (6 vs. 7) and oxazine ring saturation (2,3-dihydro vs. 3,4-dihydro) significantly alter reactivity. For example, 7-carbaldehyde derivatives are more reactive in condensation reactions than 6-carbaldehyde analogs .
- Functional Group Diversity : Bromine (in 946121-78-4) enables cross-coupling, while pivaloyl and methyl groups (in C₁₄H₁₈N₂O₃) enhance steric bulk, affecting solubility and metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Stability : The pivaloyl-substituted analog (C₁₄H₁₈N₂O₃) is explicitly labeled as irritant, suggesting higher reactivity or toxicity than the parent compound .
Biological Activity
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde (CAS RN: 615568-51-9) is a heterocyclic compound with significant potential in medicinal chemistry. With a molecular formula of C8H6N2O3 and a molecular weight of 178.04 g/mol, this compound has garnered attention for its biological activities, particularly in cancer therapy and apoptosis modulation.
The primary mechanism of action for this compound involves its interaction with Inhibitors of Apoptosis Proteins (IAPs) . By acting as an antagonist to these proteins, the compound can sensitize cells to apoptotic signals, thereby promoting programmed cell death in various cancer cell lines. This is crucial in cancer therapy where evasion of apoptosis is a common hallmark of cancer cells.
Biological Activity and Research Findings
Recent studies have highlighted the biological activity of this compound across various contexts:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspases (specifically caspase-9 and caspase-3), leading to the cleavage of PARP-1, a key player in the apoptotic pathway .
- Cell Cycle Regulation : By antagonizing IAPs, it influences cell cycle progression and can lead to G0/G1 phase arrest in certain cancer cell lines .
- Impact on Mitochondrial Function : The compound affects mitochondrial membrane potential in a concentration-dependent manner, indicating its role in disrupting cellular energy metabolism which is often exploited by cancer cells .
- In Vivo Efficacy : Animal model studies have demonstrated that at lower doses, the compound can effectively promote apoptosis in tumors while exhibiting minimal toxicity to normal tissues .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Breast Cancer Cells : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis through the activation of caspase pathways. The study reported a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours .
- Liver Cancer Model : In an animal model of hepatocellular carcinoma, administration of the compound resulted in tumor size reduction and increased survival rates compared to control groups. Histological analysis revealed increased apoptotic bodies within treated tumors .
Q & A
Q. What are the standard synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves cyclization of pyridine-oxazine precursors. A common route starts with the condensation of substituted pyridine derivatives with carbonyl-containing reagents. Key intermediates include:
- Pyrido-oxazine core : Formed via acid-catalyzed cyclization of precursors like 2-aminopyridine derivatives with aldehydes or ketones.
- Carbaldehyde functionalization : Achieved through oxidation of hydroxymethyl intermediates or direct formylation using Vilsmeier-Haack reagents.
For example, analogous compounds (e.g., pyrido[2,3-d]pyrimidin-7(8H)-ones) are synthesized via microwave-assisted cyclization, improving yield and reducing reaction time .
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Intermediate | Yield (%) | Reference |
|---|---|---|---|
| Conventional cyclization | 2-Aminopyridine derivative | 60–70 | |
| Microwave-assisted | Carbaldehyde precursor | 85–90 |
Q. How can researchers ensure accurate structural characterization using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing with structurally similar compounds. For instance, pyridine ring protons appear δ 8.4–8.7 ppm, while oxazine protons resonate at δ 4.0–5.5 ppm. Carbaldehyde protons are typically δ 9.5–10.0 ppm .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For example, a related quinoline-carboxylic acid derivative showed [M+H]+ at m/z 443.18522 .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, especially for chiral centers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles (P201, P210) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .
- Storage : Keep in a dry, cool place (<25°C) away from oxidizing agents .
Advanced Research Questions
Q. What strategies can be employed to optimize reaction yields in the synthesis of this compound under catalytic conditions?
Methodological Answer:
- Catalyst Screening : Test heterogeneous catalysts (e.g., magnetic nanoparticles) for recyclability and efficiency .
- Solvent Optimization : Use green solvents (e.g., ethanol/water mixtures) to enhance solubility and reduce environmental impact .
- Microwave/Flow Chemistry : Reduce reaction time from hours to minutes and improve selectivity .
Case Study : A pyrido[2,3-d]pyrimidinone synthesis achieved 90% yield using flow chemistry vs. 65% under conventional conditions .
Q. How can computational modeling assist in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the carbaldehyde group is electrophilic (LUMO ≈ -1.5 eV) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- QSPR Models : Corrogate substituent effects with reaction rates using quantitative structure-property relationships .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with published analogs (e.g., 1-benzyl-2-oxo-dihydropyridine derivatives ).
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -OH or -NH) .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can confirm carbaldehyde carbon-proton coupling .
Example : A discrepancy in quinoline derivative NMR was resolved via NOESY, confirming spatial proximity of aromatic protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
